molecular formula C22H29FN3O9P B580185 D-Alanine Sofosbuvir CAS No. 1064684-71-4

D-Alanine Sofosbuvir

Cat. No.: B580185
CAS No.: 1064684-71-4
M. Wt: 529.458
InChI Key: TTZHDVOVKQGIBA-SGUBORNDSA-N
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Description

D-Alanine Sofosbuvir is a compound that combines the properties of D-Alanine, an amino acid, with Sofosbuvir, a nucleotide analog used as an antiviral agent. Sofosbuvir is primarily known for its efficacy in treating hepatitis C virus (HCV) infections. The combination of D-Alanine with Sofosbuvir aims to enhance the pharmacokinetic properties and therapeutic efficacy of the antiviral agent.

Mechanism of Action

Target of Action

D-Alanine Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits HCV NS5B . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV RNA .

Biochemical Pathways

The biochemical pathway affected by Sofosbuvir involves the synthesis of HCV RNA. By acting as a defective substrate for the NS5B RNA-dependent RNA polymerase, Sofosbuvir disrupts the replication of the HCV RNA . This leads to a decrease in the viral load and helps in the treatment of HCV infections .

Pharmacokinetics

Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . The primary analyte of interest for clinical pharmacology studies is GS-331007, the inactive, renally eliminated metabolite of Sofosbuvir . This metabolite accounts for >90% of systemic drug-related material exposure . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The molecular effect of Sofosbuvir’s action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, leading to the disruption of HCV RNA replication . On a cellular level, this results in a decrease in the viral load, thereby aiding in the treatment of HCV infections .

Action Environment

The action of Sofosbuvir can be influenced by environmental factors such as the presence of other medications. For instance, potent inducers of intestinal P-glycoprotein may lower the exposure to Sofosbuvir . Furthermore, the efficacy of Sofosbuvir can vary depending on the genotype of the HCV . Despite these factors, Sofosbuvir has shown remarkable efficacy for a broad range of viral genotypes, along with high tolerability .

Biochemical Analysis

Biochemical Properties

D-Alanine Sofosbuvir, like its parent compound Sofosbuvir, is likely to interact with various enzymes and proteins in the body. Sofosbuvir is known to be a potent inhibitor of the HCV NS5B polymerase , an enzyme crucial for the replication of the HCV. It is plausible that this compound may exhibit similar interactions with this enzyme or other biomolecules.

Cellular Effects

Sofosbuvir has been shown to have significant effects on various types of cells, particularly those infected with HCV . It is reasonable to hypothesize that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Sofosbuvir is metabolized into its active form, GS-461203, which acts as a defective substrate for the HCV NS5B polymerase, thereby inhibiting viral replication . It is possible that this compound may have a similar mechanism of action.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported. Studies on Sofosbuvir have shown its effectiveness in treating HCV infection in various animal models .

Metabolic Pathways

Sofosbuvir is known to undergo several metabolic steps to form its active triphosphate form, GS-461203 .

Transport and Distribution

Sofosbuvir is known to be transported and distributed within cells and tissues, particularly in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine Sofosbuvir involves several key steps, including the preparation of the nucleotide analog and its subsequent conjugation with D-Alanine. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes:

Comparison with Similar Compounds

Biological Activity

D-Alanine Sofosbuvir is a compound that combines the amino acid D-Alanine with Sofosbuvir, a nucleotide analog primarily used in the treatment of hepatitis C virus (HCV) infections. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential applications in antiviral therapy.

Target and Mode of Action

This compound acts as a direct-acting antiviral agent, specifically targeting the HCV NS5B RNA-dependent RNA polymerase. Sofosbuvir functions as a defective substrate for this enzyme, inhibiting the replication of HCV RNA. By disrupting the synthesis of viral RNA, it effectively reduces viral load in infected individuals .

Biochemical Pathways

The compound's mechanism involves several biochemical pathways. Sofosbuvir is metabolized into its active form, GS-461203, which is crucial for its antiviral activity. This active form competes with natural nucleotides for incorporation into the viral RNA, leading to premature termination of RNA synthesis.

Pharmacokinetics

This compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing. The pharmacokinetic profile indicates that it is rapidly absorbed and converted into its active metabolite. Studies have shown that the pharmacokinetics can be affected by various factors, including liver health and other metabolic conditions .

Cellular Effects

Sofosbuvir has been demonstrated to have significant effects on cells infected with HCV. In vitro studies reveal that it can reduce viral replication in hepatoma cell lines and other relevant cellular models. Additionally, it has shown efficacy against other viruses, such as Zika virus, by inhibiting their RNA polymerases .

Efficacy in Hepatitis C Treatment

A retrospective cohort study conducted in Vietnam evaluated the effectiveness of sofosbuvir-based direct-acting antiviral regimens in treating chronic HCV genotype 6 infections. The study included 1,758 patients, with a sustained virological response (SVR) rate of 97.3% observed among those treated with sofosbuvir/ledipasvir or sofosbuvir/daclatasvir combinations . This high efficacy underscores the potential of this compound in clinical settings.

Impact of Liver Conditions on Drug Metabolism

Research has indicated that liver conditions such as non-alcoholic fatty liver disease (NAFLD) can significantly impact the metabolism of sofosbuvir. A study comparing healthy rats to those with NAFLD found that the pharmacokinetic parameters (AUC and Cmax) were substantially higher in NAFLD-affected rats, suggesting altered drug metabolism under pathological conditions . This highlights the importance of considering patient-specific factors when evaluating treatment efficacy.

Data Table: Pharmacokinetic Parameters

PK ParameterHealthy RatsRats with NAFLD
AUC (μg × h/mL)199.7 ± 79.52825.4 ± 141.8
Cmax (μg/L)19.15 ± 11.18136.2 ± 24.58
Tmax (h)4 (0)3 (1)

Properties

CAS No.

1064684-71-4

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.458

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1

InChI Key

TTZHDVOVKQGIBA-SGUBORNDSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

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